molecular formula C43H52N4O5 B12729114 N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem CAS No. 167826-35-9

N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem

Cat. No.: B12729114
CAS No.: 167826-35-9
M. Wt: 704.9 g/mol
InChI Key: HVCGCQVDUHANJA-WESAGZJESA-N
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Description

N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbonyl, and amide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem typically involves multi-step organic synthesis. The process may include:

    Formation of the diazaperhydroepinyl ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of benzyl groups: Benzyl groups are introduced through nucleophilic substitution reactions.

    Hydroxylation: Hydroxyl groups are added via oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Amide formation: The amide group is formed through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Benzyl chloride, benzyl bromide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study enzyme interactions and metabolic pathways due to its structural complexity.

Medicine

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity.

Properties

CAS No.

167826-35-9

Molecular Formula

C43H52N4O5

Molecular Weight

704.9 g/mol

IUPAC Name

N-[5-[(4R,5S,6S,7R)-3-(5-benzamidopentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]pentyl]benzamide

InChI

InChI=1S/C43H52N4O5/c48-39-37(31-33-19-7-1-8-20-33)46(29-17-5-15-27-44-41(50)35-23-11-3-12-24-35)43(52)47(38(40(39)49)32-34-21-9-2-10-22-34)30-18-6-16-28-45-42(51)36-25-13-4-14-26-36/h1-4,7-14,19-26,37-40,48-49H,5-6,15-18,27-32H2,(H,44,50)(H,45,51)/t37-,38-,39+,40+/m1/s1

InChI Key

HVCGCQVDUHANJA-WESAGZJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCNC(=O)C3=CC=CC=C3)CCCCCNC(=O)C4=CC=CC=C4)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCNC(=O)C3=CC=CC=C3)CCCCCNC(=O)C4=CC=CC=C4)CC5=CC=CC=C5)O)O

Origin of Product

United States

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